molecular formula C17H15ClN2O3S B2648764 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034343-62-7

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2648764
CAS RN: 2034343-62-7
M. Wt: 362.83
InChI Key: PPKHGIHYNCHSMW-UHFFFAOYSA-N
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Description

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, and its unique chemical structure has made it an attractive target for drug discovery research.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide plays a significant role in the field of chemical synthesis. It is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex molecular structures. For instance, the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates involved the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine, showcasing the compound's reactivity and potential in generating novel chemical entities with diverse applications (Bencková & Krutošíková, 1999).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the compound has shown significance in the development of CCR5 antagonists, which are explored for their potential in preventing HIV-1 infection. This highlights its importance in the discovery and development of new therapeutic agents, providing a foundation for the synthesis of small molecular antagonists aimed at treating serious conditions (Cheng De-ju, 2015).

Material Science and Catalysis

Furthermore, this compound finds applications in material science and catalysis, where its derivatives are investigated for their roles in various catalytic processes. This includes the study of their binding energies, adsorption behaviors, and inhibition efficiencies on metal surfaces, providing valuable insights into the development of corrosion inhibitors and the exploration of their molecular dynamics and quantum chemical properties (Kaya et al., 2016).

properties

IUPAC Name

3-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-12-14(18)4-2-6-17(12)24(21,22)20-11-13-7-8-19-15(10-13)16-5-3-9-23-16/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHGIHYNCHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide

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